

# Application Notes and Protocols for PF-06648671: Pharmacokinetic and Pharmacodynamic Assays

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Compound of Interest		
Compound Name:	PF-06648671	
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#### Introduction

**PF-06648671** is a novel, brain-penetrable, small-molecule y-secretase modulator (GSM) that was investigated for the treatment of Alzheimer's disease.[1][2] Unlike y-secretase inhibitors, which block the enzymatic activity and can lead to mechanism-based toxicities related to Notch signaling, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP).[3] This modulation results in a reduction of the more amyloidogenic amyloidbeta (A $\beta$ ) peptides, A $\beta$ 42 and A $\beta$ 40, and a concomitant increase in the production of shorter, less pathogenic A $\beta$  peptides, such as A $\beta$ 37 and A $\beta$ 38.[1][4] Notably, **PF-06648671** does not appear to inhibit the cleavage of Notch or other y-secretase substrates, suggesting a favorable safety profile.[1][3]

These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) assays employed in the Phase I clinical development of **PF-06648671**. [1][4][5] The protocols are intended to guide researchers in designing and implementing similar studies for the evaluation of GSMs and other Alzheimer's disease therapeutics.

# Pharmacokinetic Profile of PF-06648671



The pharmacokinetic properties of **PF-06648671** have been characterized in healthy volunteers through single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.[1][4][6]

# **Data Summary: Pharmacokinetic Parameters**

A summary of the key pharmacokinetic parameters of **PF-06648671** in human plasma from a single-ascending dose study is presented below.

Paramet er	2 mg	4 mg	12 mg	40 mg	120 mg	240 mg	360 mg
Cmax (ng/mL)	-	-	-	-	-	-	-
Tmax (hr)	1.0-1.5	1.0-1.5	1.0-1.5	1.0-1.5	1.0-1.5	1.0-1.5	1.0-1.5
AUCinf (ng*hr/m L)	-	-	-	-	-	-	-
t1/2 (hr)	13.9-23.1	13.9-23.1	13.9-23.1	13.9-23.1	13.9-23.1	13.9-23.1	13.9-23.1

Note: Specific Cmax and AUCinf values were not detailed in the provided search results, but a dose-proportional increase was generally observed. Tmax and half-life (t1/2) were reported to be within the specified ranges across the dose levels.[7]

# Experimental Protocol: Pharmacokinetic Assay for PF-06648671 in Plasma and CSF

This protocol describes a general approach for the quantification of **PF-06648671** in human plasma and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard method for bioanalysis of small molecules in clinical trials.

## **Objective**

To accurately and precisely quantify the concentration of **PF-06648671** in human plasma and CSF.



## **Materials**

- PF-06648671 analytical standard
- Stable isotope-labeled internal standard (SIL-IS) of **PF-06648671**
- Human plasma (K2EDTA)
- Human CSF
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- · Water, ultrapure
- 96-well protein precipitation plates
- 96-well collection plates
- LC-MS/MS system (e.g., Sciex, Waters, Agilent)

# Methodology

- 1. Sample Preparation (Protein Precipitation)
- Thaw plasma and CSF samples on ice.
- Spike 50  $\mu$ L of each sample, calibration standard, and quality control (QC) sample with 10  $\mu$ L of the SIL-IS working solution in a 96-well plate.
- Add 200 μL of cold ACN containing 0.1% FA to each well to precipitate proteins.
- Vortex the plate for 2 minutes.
- Centrifuge the plate at 4000 x g for 10 minutes at 4°C.



- Transfer the supernatant to a clean 96-well collection plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of the mobile phase starting composition (e.g., 95:5 Water:ACN with 0.1% FA).
- 2. LC-MS/MS Analysis
- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 μm,
    2.1 x 50 mm) is suitable for separation.
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in acetonitrile.
  - Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5 μL.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in positive ion mode.
  - Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Specific precursor-to-product ion transitions for PF-06648671 and its SIL-IS would need to be optimized.
- 3. Data Analysis
- Quantification is based on the peak area ratio of the analyte to the SIL-IS.
- A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.





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Caption: Workflow for the bioanalysis of PF-06648671.

# Pharmacodynamic Profile of PF-06648671

The primary pharmacodynamic effect of **PF-06648671** is the modulation of A $\beta$  peptide levels in the CSF. Clinical studies have demonstrated a dose-dependent reduction in A $\beta$ 42 and A $\beta$ 40, and an increase in A $\beta$ 37 and A $\beta$ 38, with no significant change in total A $\beta$  levels.[1][4][5]

# **Data Summary: Change in CSF Aβ Peptides**

The following table summarizes the observed changes in CSF A $\beta$  peptides after treatment with **PF-06648671** in a multiple-ascending dose study.

Aβ Peptide	Effect	Magnitude of Change
Αβ42	Decrease	Dose-dependent reduction
Αβ40	Decrease	Dose-dependent reduction
Αβ38	Increase	Dose-dependent increase
Αβ37	Increase	Dose-dependent increase
Total Aβ	No significant change	-

Note: Specific percentage changes were reported in clinical studies, showing a robust and dose-dependent effect.[4][8]

# Experimental Protocol: Pharmacodynamic Assay for Aβ Peptides in CSF



This protocol outlines a method for the multiplexed quantification of Aβ37, Aβ38, Aβ40, and Aβ42 in human CSF using an electrochemiluminescence-based immunoassay, such as the Meso Scale Discovery (MSD) platform, which was utilized in the clinical evaluation of **PF-06648671**.[9]

# **Objective**

To simultaneously measure the concentrations of multiple A $\beta$  peptide species in human CSF to assess the pharmacodynamic effects of **PF-06648671**.

#### **Materials**

- MSD MULTI-ARRAY Aβ Peptide Panel plates (or similar multiplex immunoassay)
- Capture antibodies specific for Aβ37, Aβ38, Aβ40, and Aβ42
- Detection antibody (e.g., SULFO-TAG labeled 6E10 or 4G8)
- · Assay diluent
- · Wash buffer
- MSD Read Buffer T
- Synthetic Aß peptide standards
- Human CSF samples
- MSD Sector Imager (or equivalent)

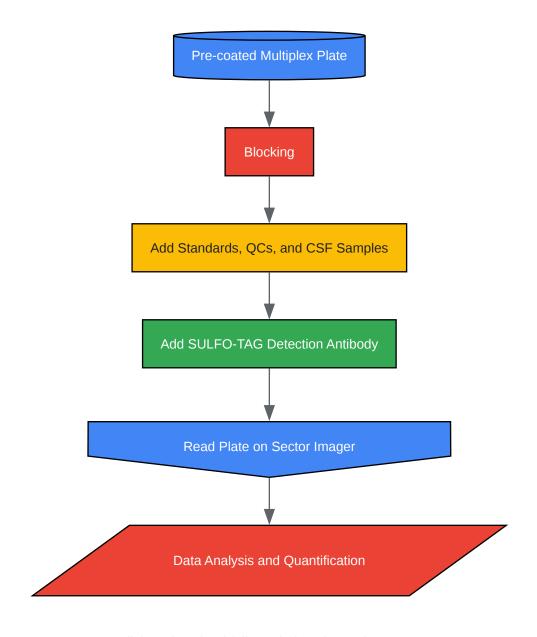
# Methodology

- Plate Preparation:
  - The MSD plates are pre-coated with capture antibodies specific for each Aβ peptide in separate spots within each well.
- Blocking:



- Add blocking solution to each well and incubate for 1 hour at room temperature with shaking.
- Wash the plate with wash buffer.
- Sample Incubation:
  - Prepare a standard curve by serially diluting the synthetic Aβ peptide standards in assay diluent.
  - Add standards, QCs, and CSF samples to the appropriate wells.
  - Incubate for 2 hours at room temperature with shaking.
- Detection Antibody Incubation:
  - Wash the plate with wash buffer.
  - Add the SULFO-TAG labeled detection antibody to each well.
  - Incubate for 1 hour at room temperature with shaking.
- Reading:
  - Wash the plate with wash buffer.
  - Add MSD Read Buffer T to each well.
  - Read the plate on an MSD Sector Imager. The instrument applies a voltage to the SULFO-TAG label, initiating an electrochemiluminescent reaction, and the light emitted is measured.
- 4. Data Analysis
- The light intensity is proportional to the amount of Aβ peptide in the sample.
- A calibration curve is generated for each Aβ peptide, and the concentrations in the unknown samples are interpolated from these curves.





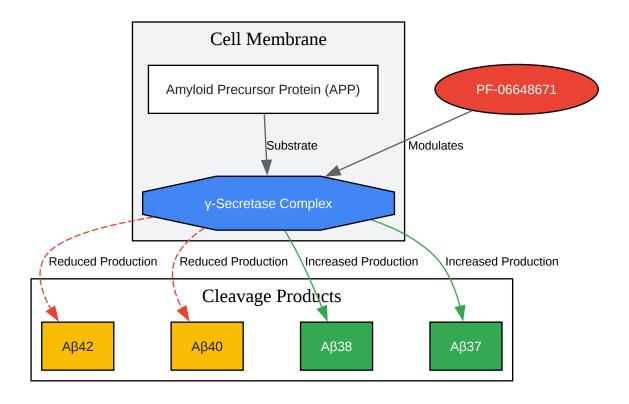
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Caption: Workflow for multiplex Aß peptide immunoassay.

# **Signaling Pathway and Mechanism of Action**

**PF-06648671** modulates the activity of  $\gamma$ -secretase, an intramembrane protease complex responsible for the final cleavage of APP to produce A $\beta$  peptides.





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Caption: Mechanism of action of PF-06648671.

# Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

A PK/PD indirect-response model was developed to characterize the relationship between **PF-06648671** plasma concentrations and the changes in CSF Aβ peptides.[1][4][10] This modeling approach was performed using software such as NONMEM.[10][11]

The model described the inhibitory effect of **PF-06648671** on the production of A $\beta$ 42 and A $\beta$ 40, and the stimulatory effect on the production of A $\beta$ 37 and A $\beta$ 38. This quantitative understanding of the dose-exposure-response relationship is crucial for selecting optimal doses for further clinical development.[1][4]

### Conclusion

The pharmacokinetic and pharmacodynamic assays for **PF-06648671** provide a robust framework for the clinical evaluation of y-secretase modulators. The use of sensitive and



specific LC-MS/MS methods for drug quantification, coupled with multiplex immunoassays for pharmacodynamic biomarkers, allows for a comprehensive characterization of the drug's profile. The integration of this data into PK/PD models is essential for optimizing dosing strategies and advancing the development of novel therapeutics for Alzheimer's disease.

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